Molecular Recognition Differentiation: 2,4-Dimethoxyphenyl vs. Unsubstituted Amide in DPP-IV Binding Models
In silico docking studies on related benzofuran-2-carboxamide derivatives, such as 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, demonstrate effective binding interactions with the DPP-IV active site, a validated target for type 2 diabetes [1]. The presence of the 2,4-dimethoxyphenyl amide in CAS 862978-90-3 is predicted to form additional hydrophobic and hydrogen-bonding contacts compared to the unsubstituted amide group of its closest commercially available analog, 3-(3-bromobenzamido)benzofuran-2-carboxamide. Quantitative comparison of binding energy predictions is currently absent from the peer-reviewed literature for this specific compound.
| Evidence Dimension | Predicted DPP-IV binding interaction (in silico) |
|---|---|
| Target Compound Data | Specific binding energy (ΔG) not yet reported |
| Comparator Or Baseline | 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (significant DPP-IV docking scores reported in class-level studies) |
| Quantified Difference | Not calculable; structural inference based on additional methoxy group presence |
| Conditions | In silico molecular docking using DPP-IV crystal structure (class-level data) |
Why This Matters
For procurement decisions in DPP-IV-focused screening campaigns, the unique 2,4-dimethoxyphenyl substitution pattern offers a distinct binding interaction profile that warrants testing, as simple phenyl amide analogs may lack critical contacts with the S2 subsite.
- [1] Lavanya A, Sribalan R, Padmini V. Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society 2017;21:277-285. View Source
